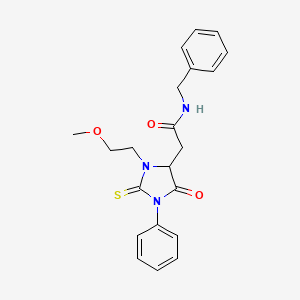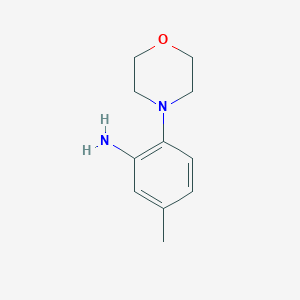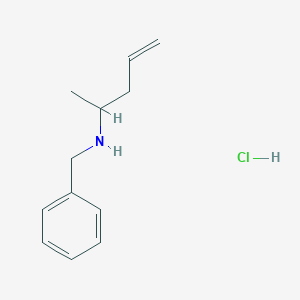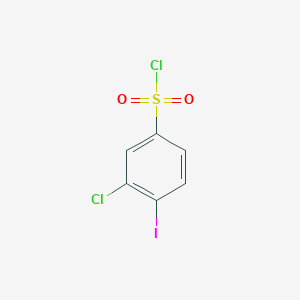![molecular formula C11H14N2O B2788893 2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine CAS No. 2198662-13-2](/img/structure/B2788893.png)
2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine is a chemical compound that belongs to the family of pyrimidine derivatives. It is commonly known as CPMP and is widely used in scientific research due to its unique properties. CPMP has a molecular formula of C12H14N2O and a molecular weight of 202.26 g/mol.
Mechanism of Action
CPMP acts as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the biosynthesis of pyrimidine nucleotides. By inhibiting DHODH, CPMP prevents the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This results in the inhibition of cell proliferation and growth.
Biochemical and Physiological Effects:
CPMP has been shown to have potent antiproliferative and anticancer effects in vitro and in vivo. It has also been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. Additionally, CPMP has been shown to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPMP is its specificity towards DHODH, which makes it a useful tool for studying the activity of this enzyme. Additionally, CPMP has been shown to have low toxicity and good pharmacokinetic properties. However, one of the main limitations of CPMP is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the use of CPMP in scientific research. One area of interest is the development of new drugs that target DHODH for the treatment of cancer and other diseases. Another area of interest is the study of the role of DHODH in immune cell function and the development of immunomodulatory drugs. Additionally, CPMP can be used as a chemical probe to study the activity of other enzymes that are involved in nucleotide biosynthesis.
Synthesis Methods
CPMP can be synthesized through a series of chemical reactions. The first step involves the synthesis of 3-cyclopenten-1-ol by the reaction of cyclopentadiene with ethylene oxide in the presence of a catalyst. The second step involves the reaction of 3-cyclopenten-1-ol with methylamine to form 3-cyclopenten-1-ylmethylamine. The final step involves the reaction of 3-cyclopenten-1-ylmethylamine with cyanoacetic acid to form CPMP.
Scientific Research Applications
CPMP has been extensively used in scientific research due to its unique properties. It is commonly used as a chemical probe to study the activity of enzymes that are involved in the biosynthesis of nucleotides. CPMP is also used in the development of new drugs that target these enzymes. Additionally, CPMP is used in the study of the structure and function of nucleotide-binding proteins.
properties
IUPAC Name |
2-(cyclopent-3-en-1-ylmethoxy)-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9-6-7-12-11(13-9)14-8-10-4-2-3-5-10/h2-3,6-7,10H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDWWCCOBWWKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2788812.png)
![N~2~-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide](/img/structure/B2788814.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromofuran-2-carboxylate](/img/structure/B2788816.png)
![3-Methyl-5-[[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2788817.png)



![1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride](/img/structure/B2788823.png)


![(1S,3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2788829.png)
![Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2788830.png)
